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Compound of Interest

3-Amino-4-piperidin-1-yl-benzoic
Compound Name: d
aci

Cat. No.: B181836

An In-depth Technical Guide on the Initial Characterization of 3-Amino-4-piperidin-1-yl-
benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-piperidin-1-yl-benzoic acid is a substituted aromatic compound featuring an
aminobenzoic acid scaffold and a piperidine moiety. This guide provides a comprehensive
overview of its initial characterization, including its physicochemical properties, a proposed
synthetic route, and predicted analytical data. The methodologies detailed herein are based on
established chemical principles and data from structurally related compounds, offering a
foundational resource for researchers interested in synthesizing and evaluating this molecule
for potential applications in drug discovery and materials science. The structural similarity to
other biologically active aminobenzoic acid and piperidine derivatives suggests that this
compound could exhibit interesting pharmacological properties.[1][2][3][4][5][6]

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 3-Amino-4-piperidin-1-
yl-benzoic acid is presented in Table 1. These properties are crucial for understanding the
compound's behavior in various experimental settings.
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Property Value Source

3-Amino-4-(piperidin-1-

UPAC Name yl)benzoic acid .
CAS Number 26586-27-6 [7]
Molecular Formula C12H16N202 [7]
Molecular Weight 220.27 g/mol [7]
Melting Point 158.19 °C (estimated) -
Water Solubility 203.82 mg/L (estimated) -
Appearance Predicted to be a solid -

Proposed Synthesis

A plausible and efficient synthetic route for 3-Amino-4-piperidin-1-yl-benzoic acid is
proposed, starting from commercially available 4-fluoro-3-nitrobenzoic acid. The synthesis
involves a two-step process: a nucleophilic aromatic substitution followed by the reduction of
the nitro group.

Step 1: Nucleophilic Aromatic Substitution

Step 2: Nitro Group Reduction
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3-Amino-4-(piperidin-1-yl)benzoic acid
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Caption: Proposed two-step synthesis of 3-Amino-4-piperidin-1-yl-benzoic acid.

Detailed Experimental Protocol: Synthesis

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


http://chemchart.com/3-amino-4-piperidin-1-yl-benzoic-acid-detail.html
http://chemchart.com/3-amino-4-piperidin-1-yl-benzoic-acid-detail.html
http://chemchart.com/3-amino-4-piperidin-1-yl-benzoic-acid-detail.html
https://www.benchchem.com/product/b181836?utm_src=pdf-body
https://www.benchchem.com/product/b181836?utm_src=pdf-body-img
https://www.benchchem.com/product/b181836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 1: Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid

To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add
piperidine (1.2 eq) and potassium carbonate (K2COs3) (2.0 eq).

Heat the reaction mixture to 80°C and stir for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
Acidify the aqueous solution with 2N HCI to precipitate the product.

Filter the precipitate, wash with water, and dry under vacuum to yield 3-nitro-4-(piperidin-1-
yl)benzoic acid.

Step 2: Synthesis of 3-Amino-4-(piperidin-1-yl)benzoic acid

Dissolve the 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) from the previous step in ethanol
in a flask.

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
Stir the mixture vigorously at room temperature for 12-16 hours.

Monitor the reaction by TLC until the starting material is completely consumed.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Evaporate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield pure 3-Amino-4-piperidin-1-yl-benzoic acid.

Analytical Characterization (Predicted)
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The following analytical data are predicted for 3-Amino-4-piperidin-1-yl-benzoic acid based
on the analysis of structurally similar compounds.

'H NMR Spectroscopy

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aromatic CH (H2) ~7.5 d 1H
Aromatic CH (H5) ~7.3 dd 1H
Aromatic CH (H6) ~6.8 d 1H
Piperidine CH: (a) ~3.0-3.2 t 4H
Piperidine CHz (3) ~1.6-1.8 m 4H
Piperidine CHz (y) ~1.5-1.6 m 2H
NH:z ~4.5-5.5 (broad) s 2H
COOH >10.0 (broad) s 1H

3C NMR Spectroscopy
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Carbon Predicted Chemical Shift (8, ppm)
C=0 (Carboxylic) ~168-170
Aromatic C-N (C4) ~145-148
Aromatic C-NHz (C3) ~135-138
Aromatic C-COOH (C1) ~128-130
Aromatic CH (C6) ~120-122
Aromatic CH (C5) ~118-120
Aromatic CH (C2) ~115-117
Piperidine C (a) ~50-52
Piperidine C (B) ~26-28
Piperidine C (y) ~24-26

Mass Spectrometry (MS)

o Expected Molecular lon (M+): m/z = 220.12

o Predicted Fragmentation: The mass spectrum is expected to show a prominent molecular ion
peak. Fragmentation may occur through the loss of the carboxylic acid group (-COOH, 45
Da) and fragmentation of the piperidine ring.[8][9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy
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Predicted Wavenumber

Functional Group Description
(cm™)
O-H (Carboxylic acid) 2500-3300 (broad) H-bonded
N-H (Amine) 3300-3500 (sharp, two bands) Symmetric/asymmetric stretch
C=0 (Carboxylic acid) 1680-1710 (strong) Carbonyl stretch
C=C (Aromatic) 1550-1600 Ring stretching
C-N (Aromatic-amine) 1250-1350 Stretching
C-N (Aromatic-piperidine) 1200-1300 Stretching

Detailed Experimental Protocol: Characterization

NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in a suitable
deuterated solvent (e.g., DMSO-ds or CDCI3). Record *H and 3C NMR spectra on a 400
MHz or higher spectrometer.

Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) mass
spectrometer in both positive and negative ion modes to confirm the molecular weight and
study fragmentation patterns.

FTIR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR
spectrometer to identify the characteristic functional groups.

Potential Biological Activity

While no specific biological activities have been reported for 3-Amino-4-piperidin-1-yl-

benzoic acid, its structural components are present in many pharmacologically active

molecules.

e Aminobenzoic acid derivatives are known to exhibit a wide range of biological activities,

including antimicrobial, antifungal, and cytotoxic properties.[2][3][5] They are key
components in the synthesis of folate, making them targets for antimicrobial drug
development.[4][12]
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» Piperidine derivatives are prevalent in many approved drugs and are known to possess
diverse biological activities, including acting as receptor agonists/antagonists and enzyme
inhibitors.[1][6][13]

Given these precedents, 3-Amino-4-piperidin-1-yl-benzoic acid could be a candidate for
screening in antimicrobial, anticancer, or other biological assays.

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the synthesis, purification, and
characterization of 3-Amino-4-piperidin-1-yl-benzoic acid.
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Caption: General workflow from synthesis to characterization.
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Conclusion

This technical guide provides a foundational overview for the initial characterization of 3-
Amino-4-piperidin-1-yl-benzoic acid. While experimental data for this specific compound is
not readily available in the public domain, the proposed synthetic route and predicted analytical
data, based on well-established chemical principles and data from analogous structures, offer a
robust starting point for its synthesis and characterization. The potential for biological activity,
inferred from its structural motifs, warrants further investigation of this compound in drug
discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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